molecular formula C6H7IN2O B15230596 3-Iodo-5-methoxypyridin-2-amine

3-Iodo-5-methoxypyridin-2-amine

Cat. No.: B15230596
M. Wt: 250.04 g/mol
InChI Key: LEPIIEKDJDBVSG-UHFFFAOYSA-N
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Description

3-Iodo-5-methoxypyridin-2-amine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of an iodine atom at the third position, a methoxy group at the fifth position, and an amine group at the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5-methoxypyridin-2-amine can be achieved through several methods. One common approach involves the halogenation of 5-methoxypyridin-2-amine using iodine in the presence of a suitable oxidizing agent. The reaction typically takes place under mild conditions, such as room temperature, and yields the desired product with good efficiency.

Another method involves the Suzuki cross-coupling reaction, where 5-bromo-2-methoxypyridin-3-amine is reacted with an arylboronic acid in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation reactions. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-methoxypyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce pyridine carboxylic acids.

Scientific Research Applications

3-Iodo-5-methoxypyridin-2-amine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.

    Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-Iodo-5-methoxypyridin-2-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The presence of the iodine atom and methoxy group can influence the compound’s binding affinity and selectivity towards its target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodo-4-methoxypyridin-2-amine
  • 5-Iodo-2-methoxypyridin-3-amine
  • 3-Bromo-5-methoxypyridin-2-amine

Uniqueness

3-Iodo-5-methoxypyridin-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the iodine atom at the third position and the methoxy group at the fifth position provides distinct electronic and steric properties compared to other similar compounds .

Properties

Molecular Formula

C6H7IN2O

Molecular Weight

250.04 g/mol

IUPAC Name

3-iodo-5-methoxypyridin-2-amine

InChI

InChI=1S/C6H7IN2O/c1-10-4-2-5(7)6(8)9-3-4/h2-3H,1H3,(H2,8,9)

InChI Key

LEPIIEKDJDBVSG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(N=C1)N)I

Origin of Product

United States

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